Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group and a substituted phenyl ring with chloro and hydroxyl substituents. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted agents due to its ability to modulate electronic and steric properties. The hydroxyl group at the 2-position and chlorine at the 4-position on the phenyl ring contribute to its hydrogen-bonding capacity and lipophilicity, respectively, influencing both reactivity and biological interactions .
Properties
Molecular Formula |
C15H21ClN2O3 |
|---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19/h4-5,10,19H,6-9H2,1-3H3 |
InChI Key |
MZZWMRAYDHIBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Nucleophilic Aromatic Substitution
Based on similar reactions reported in the literature, a detailed procedure for the preparation of tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate through direct nucleophilic aromatic substitution can be proposed:
Reagents and Materials:
- N-Boc-piperazine (1.0 equivalent)
- 4-Chloro-2-hydroxychlorobenzene or 4-chloro-2-hydroxyfluorobenzene (1.2 equivalents)
- Potassium carbonate (2.0 equivalents)
- Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
Procedure:
- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-piperazine (1.0 g, 5.37 mmol) and potassium carbonate (1.48 g, 10.74 mmol).
- Add DMSO or NMP (10 mL) and stir the mixture at room temperature for 10 minutes under nitrogen atmosphere.
- Add 4-chloro-2-hydroxychlorobenzene or 4-chloro-2-hydroxyfluorobenzene (0.97 g, 6.44 mmol) to the reaction mixture.
- Heat the reaction mixture to 100-120°C and monitor by TLC or HPLC until completion (typically 4-16 hours).
- Cool the reaction mixture to room temperature and pour into water (50 mL).
- Extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine (2 × 30 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure product.
This method is expected to provide the target compound in moderate to good yields (40-70%), depending on the reaction conditions and the specific halogenated precursor used.
Method B: Sequential Arylation and Protection
Reagents and Materials:
- Piperazine (3.0 equivalents)
- 4-Chloro-2-hydroxychlorobenzene or 4-chloro-2-hydroxyfluorobenzene (1.0 equivalent)
- Potassium carbonate (2.0 equivalents)
- Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents)
- Triethylamine (1.5 equivalents)
- Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP)
- Dichloromethane
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
Procedure:
- Step 1: Preparation of 1-(4-chloro-2-hydroxyphenyl)piperazine
a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.38 g, 16.0 mmol), potassium carbonate (1.11 g, 8.0 mmol), and DMSO or NMP (15 mL).
b. Add 4-chloro-2-hydroxychlorobenzene or 4-chloro-2-hydroxyfluorobenzene (0.87 g, 5.3 mmol) to the reaction mixture.
c. Heat the reaction mixture to 100-120°C and monitor by TLC or HPLC until completion (typically 4-8 hours).
d. Cool the reaction mixture to room temperature and pour into water (50 mL).
e. Extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine (2 × 30 mL), and dry over anhydrous sodium sulfate.
f. Filter and concentrate under reduced pressure to obtain crude 1-(4-chloro-2-hydroxyphenyl)piperazine.
- Step 2: Boc Protection
a. Dissolve the crude 1-(4-chloro-2-hydroxyphenyl)piperazine in dichloromethane (20 mL) and cool to 0°C.
b. Add triethylamine (0.81 g, 8.0 mmol) to the solution.
c. Add a solution of di-tert-butyl dicarbonate (1.39 g, 6.4 mmol) in dichloromethane (5 mL) dropwise over 30 minutes.
d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
e. Wash the reaction mixture with water (2 × 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
f. Filter and concentrate under reduced pressure.
g. Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
This two-step approach is expected to provide the target compound in overall yields of 50-70%.
Method C: Reduction of Nitro Precursors
Reagents and Materials:
- N-Boc-piperazine (1.0 equivalent)
- 4-Chloro-2-nitrochlorobenzene or 4-chloro-2-nitrofluorobenzene (1.2 equivalents)
- Potassium carbonate (2.0 equivalents)
- Palladium on carbon (5-10%, 0.1 equivalent by weight)
- Hydrogen gas or sodium dithionite or thiourea dioxide
- Sodium nitrite (1.2 equivalents)
- Dilute sulfuric acid
- Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP)
- Methanol
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
Procedure:
- Step 1: Preparation of tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate
a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-piperazine (1.0 g, 5.37 mmol) and potassium carbonate (1.48 g, 10.74 mmol).
b. Add DMSO or NMP (10 mL) and stir the mixture at room temperature for 10 minutes under nitrogen atmosphere.
c. Add 4-chloro-2-nitrochlorobenzene or 4-chloro-2-nitrofluorobenzene (1.24 g, 6.44 mmol) to the reaction mixture.
d. Heat the reaction mixture to 100-120°C and monitor by TLC or HPLC until completion (typically 4-16 hours).
e. Cool the reaction mixture to room temperature and pour into water (50 mL).
f. Extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine (2 × 30 mL), and dry over anhydrous sodium sulfate.
g. Filter and concentrate under reduced pressure to obtain tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate.
Step 2: Reduction of the nitro group
a. Dissolve tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate in methanol (20 mL).
b. Add palladium on carbon (5-10%, 0.1 g) carefully under nitrogen atmosphere.
c. Evacuate and refill the flask with hydrogen gas three times, then stir the mixture under hydrogen atmosphere (1-5 atm) at room temperature for 4-8 hours.
d. Filter the reaction mixture through a pad of Celite and wash with methanol.
e. Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(4-chloro-2-aminophenyl)piperazine-1-carboxylate.Step 3: Conversion of the amino group to hydroxyl
a. Dissolve tert-butyl 4-(4-chloro-2-aminophenyl)piperazine-1-carboxylate in dilute sulfuric acid (20 mL) and cool to 0-5°C.
b. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
c. Stir the reaction mixture at 0-5°C for 30 minutes, then heat to 80-90°C for 1 hour.
d. Cool the reaction mixture to room temperature and neutralize with sodium carbonate.
e. Extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine (2 × 30 mL), and dry over anhydrous sodium sulfate.
f. Filter and concentrate under reduced pressure.
g. Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
A comparative analysis of the three principal methods for preparing tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate reveals important differences in terms of yield, efficiency, and practicality. Table 1 presents a summary of these comparisons based on similar reactions reported in the literature.
Table 1: Comparative Analysis of Preparation Methods
| Parameter | Method A: Direct SNAr | Method B: Sequential Arylation and Protection | Method C: Reduction of Nitro Precursors |
|---|---|---|---|
| Expected Yield | 40-70% | 50-70% | 30-50% |
| Number of Steps | 1 | 2 | 3 |
| Reaction Time | 4-16 hours | 8-14 hours (total) | 24-48 hours (total) |
| Reagent Cost | Moderate | Low to Moderate | High |
| Purification Complexity | Moderate | Moderate | High |
| Scalability | Good | Good | Moderate |
| Functional Group Tolerance | Moderate | Good | Limited |
Method A offers the advantage of a single-step synthesis, which simplifies the overall procedure and potentially reduces material losses during intermediate isolations. Several examples in the literature support the feasibility of this approach, with yields ranging from 31% to 87% for similar SNAr reactions with N-Boc-piperazine.
Method B involves two separate steps but may offer improved selectivity and higher overall yields, particularly when the direct SNAr reaction is challenging due to electronic or steric factors. The use of excess piperazine in the first step helps minimize di-substitution byproducts.
Method C, while more complex and time-consuming, may be advantageous when the hydroxyphenyl precursors required for Methods A and B are not readily available or when selective functionalization is needed. This approach also allows for the introduction of various functional groups through the versatile amino intermediate.
Reaction Conditions and Optimization
The reaction conditions for each method can be optimized to improve yield, selectivity, and efficiency. Table 2 presents a summary of the key reaction parameters and their effects on the preparation of tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate.
Table 2: Reaction Conditions and Optimization Strategies
| Parameter | Optimal Range | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Method A: Direct SNAr | |||
| Temperature | 100-120°C | Higher temperatures increase reaction rate but may lead to decomposition above 130°C | Moderate impact, side products increase above 120°C |
| Solvent | DMSO, NMP, DMF | Polar aprotic solvents favor SNAr reactions | High impact, purer products in DMSO |
| Base | K₂CO₃, Cs₂CO₃ | Stronger bases may increase reaction rate | Minimal impact |
| Reaction Time | 4-16 hours | Longer times improve conversion but may lead to decomposition | Moderate impact |
| Method B: Sequential Approach | |||
| Piperazine Equivalents (Step 1) | 2-3 equivalents | Higher equivalents favor mono-substitution | High impact |
| Boc₂O Addition Rate (Step 2) | Slow addition over 30-60 min | Slow addition favors mono-protection | High impact |
| Method C: Reduction Approach | |||
| Reduction Method | H₂/Pd-C, Na₂S₂O₄, Thiourea dioxide | Catalytic hydrogenation typically gives cleaner products | High impact |
| Diazotization Temperature | 0-5°C | Temperature control critical for selectivity | Very high impact |
For Method A, the choice of solvent and temperature are critical factors affecting the success of the SNAr reaction. The literature indicates that DMSO and NMP are particularly effective solvents for similar reactions, with temperatures in the range of 100-120°C typically providing a good balance between reaction rate and minimization of side reactions.
For Method B, the key optimization parameter in the first step is the ratio of piperazine to the halogenated precursor, with excess piperazine favoring mono-substitution. In the second step, the rate of addition of Boc₂O is critical to achieve selective mono-protection of the piperazine nitrogen.
For Method C, the reduction step can be performed using various methods, including catalytic hydrogenation with Pd/C, chemical reduction with sodium dithionite, or thiourea dioxide. The literature indicates that formamidinesulfinic acid (thiourea dioxide) in methanol/water (4:1) at 60°C can efficiently reduce similar nitro compounds in yields up to 74%.
Structural Characterization and Analysis
The structure of tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate can be confirmed through various analytical techniques. Table 3 presents the expected spectroscopic data for the target compound based on similar structures reported in the literature.
Table 3: Expected Spectroscopic Data for Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate
| Analytical Method | Expected Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.00 (m, 1H, ArH), 6.85-6.75 (m, 2H, ArH), 3.60-3.50 (m, 4H, piperazine CH₂), 3.10-3.00 (m, 4H, piperazine CH₂), 1.48 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.8 (C=O), 152.3 (C-OH), 142.1 (C-N), 130.2, 122.1, 118.3, 115.6 (Ar-C), 80.2 (C(CH₃)₃), 50.2, 43.5 (piperazine CH₂), 28.4 (C(CH₃)₃) |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₅H₂₁ClN₂O₃: 313.12 |
| IR (neat) | 3400-3200 (OH stretch), 2976 (C-H stretch), 1690 (C=O stretch), 1420 (C-N stretch), 1165 (C-O stretch) cm⁻¹ |
| Melting Point | Expected range: 120-140°C |
The spectroscopic data can be used to confirm the successful synthesis of the target compound and assess its purity. In particular, the ¹H NMR spectrum should show characteristic signals for the aromatic protons, piperazine methylene protons, and the tert-butyl group, while the ¹³C NMR spectrum should confirm the presence of the carbonyl carbon of the Boc group and the aromatic carbons bearing the hydroxyl and chloro substituents.
Applications and Significance
Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of various biologically active compounds. The presence of the protected piperazine moiety and the hydroxyl group provides multiple sites for further functionalization, making it a versatile building block for medicinal chemistry applications.
Some potential applications of this compound include:
- Precursor for the synthesis of receptor ligands, particularly those targeting serotonin, dopamine, or adrenergic receptors
- Intermediate in the preparation of enzyme inhibitors
- Building block for the synthesis of compounds with anti-inflammatory, antimicrobial, or antifungal activities
- Precursor for fluorescent probes or imaging agents
The Boc protecting group can be selectively removed under acidic conditions to reveal the secondary amine, which can then be further functionalized through alkylation, acylation, or sulfonylation reactions. The hydroxyl group provides an additional site for functionalization through esterification or etherification reactions.
The preparation of tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate can be achieved through several synthetic routes, each with its own advantages and limitations. The direct nucleophilic aromatic substitution approach (Method A) offers the advantage of a single-step synthesis, while the sequential arylation and protection approach (Method B) may provide improved selectivity and higher overall yields. The reduction of nitro precursors (Method C), while more complex, allows for the introduction of various functional groups through versatile intermediates.
Future research directions may include:
- Development of more efficient catalytic systems for the SNAr reaction to improve yields and reduce reaction temperatures
- Exploration of alternative protecting groups for the piperazine nitrogen to enable selective functionalization strategies
- Application of flow chemistry techniques to improve scalability and reproducibility
- Investigation of greener reaction conditions, such as the use of bio-based solvents or solvent-free conditions
Overall, the preparation methods described in this article provide a comprehensive overview of synthetic approaches to tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate, offering valuable insights for researchers in medicinal chemistry, organic synthesis, and related fields.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-(4-chloro-2-oxophenyl)piperazine-1-carboxylate.
Reduction: Formation of 4-(4-chloro-2-aminophenyl)piperazine-1-carboxylate.
Substitution: Formation of 4-(4-substituted-2-hydroxyphenyl)piperazine-1-carboxylate.
Scientific Research Applications
Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The presence of the 4-chloro-2-hydroxyphenyl moiety can enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Piperazine Derivatives
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The target compound’s hydroxyl group acts as a hydrogen-bond donor, unlike the methoxycarbonyl group in , which increases lipophilicity but reduces polarity.
- Aromatic System Variations : Replacement of the phenyl ring with pyridinyl () introduces nitrogen into the aromatic system, affecting π-π stacking interactions and solubility.
Stability and Reactivity
- Gastric Fluid Stability: Fluorinated analogs (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to oxazolidinone ring instability, whereas the target compound’s hydroxyl group may confer better stability under acidic conditions .
- Synthetic Flexibility : The tert-butyl carbamate group in the target compound is a common protective strategy, as seen in and , allowing selective deprotection for further functionalization .
Biological Activity
Tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 311.81 g/mol
- CAS Number : 2229606-93-1
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a chlorinated phenolic moiety.
Synthesis
The synthesis of tert-butyl 4-(4-chloro-2-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate acylating agents. The retrosynthetic approach has been utilized to develop various derivatives with altered substituents to explore their biological activities.
Antimalarial Activity
One of the most significant findings regarding this compound is its antiplasmodial activity against Plasmodium falciparum. In studies, it was shown to exhibit potent activity with an IC value of approximately 0.269 µM against the NF54 strain, indicating strong efficacy in inhibiting malaria parasite growth. The selectivity index (SI) was calculated to be 460, demonstrating low cytotoxicity towards human cells (L-6 cells IC = 124 µM) .
Structure-Activity Relationship (SAR)
The biological activity of the compound is heavily influenced by its structural components. The following observations were made:
- Substitution Effects : Variations in substituents on the anilino structure significantly affect antiplasmodial activity and cytotoxicity.
- Physicochemical Properties : Parameters such as log P and log D were calculated to assess lipophilicity and permeability, which are critical for drug development. For instance, compounds with log P values ranging from 4.43 to 6.60 exhibited varying degrees of activity and selectivity .
Study on Derivatives
In a comparative study involving several derivatives of piperazine-based compounds, it was found that modifications in the piperazinyl nitrogen and aromatic substituents led to enhanced biological profiles. For example, compounds with bulky non-polar substituents showed improved antiplasmodial activity while maintaining low cytotoxicity levels .
Pharmacokinetic Studies
Pharmacokinetic parameters were also evaluated for these compounds. Passive permeability assays and CYP3A4 inhibition studies provided insights into metabolic stability and potential drug-drug interactions, which are crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
